Cas no 6453-67-4 (Methyl pyropheophorbide-a)

Methyl pyropheophorbide-a structure
Nom du produit:Methyl pyropheophorbide-a
Methyl pyropheophorbide-a Propriétés chimiques et physiques
Nom et identifiant
-
- 3-Phorbinepropanoicacid, 9-ethenyl-14-ethyl-4,8,13,18-tetramethyl-20-oxo-, methyl ester, (3S,4S)-
- Pyropheophorbide A Methyl Ester
- PYROPHEOPHORBIDE-A METHYL ESTER
- 9-Ethenyl-14-ethyl-4,8,13,18-tetramethyl-20-oxophorbine-3-propanoi
- 9-Ethenyl-14-ethyl-4,8,13,18-tetramethyl-20-oxophorbine-3-propanoicacid meth
- Methyl pyrophaeophorbide a
- Methyl pyropheophorbide a
- Methyl-13-decarboxy-methyl phaeophorbide-a
- MPP A
- Methyl pyropheophorbide-a
- RYLBYBPLWNFWPG-AVRDEDQJSA-N
- methyl 3-[(21S,22S)-16-ethenyl-11-ethyl-4-hydroxy-12,17,21,26-tetramethyl-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,4,6,8(26),9,11,13(25),14,16,18(24),19-undecaen-22-yl]propanoate
- HY-137473
- CS-0138876
- CHEMBL371186
- Pyropheophorbide a methyl ester, >=93%
- AKOS030255102
- G12154
- 6453-67-4
- AKOS040753138
- methyl 3-[(21S,22S)-16-ethenyl-11-ethyl-12,17,21,26-tetramethyl-4-oxo-7,23,24,25-tetraazahexacyclo[18.2.1.1?,?.1??,??.1??,??.0?,?]hexacosa-1,5,8(26),9,11,13(25),14,16,18,20(23)-decaen-22-yl]propanoate
- SCHEMBL804010
- MS-30053
- CHEMBL2012576
-
- Piscine à noyau: InChI=1S/C34H36N4O3/c1-8-20-16(3)24-13-26-18(5)22(10-11-31(40)41-7)33(37-26)23-12-30(39)32-19(6)27(38-34(23)32)15-29-21(9-2)17(4)25(36-29)14-28(20)35-24/h8,13-15,18,22,35,38H,1,9-12H2,2-7H3
- La clé Inchi: RYLBYBPLWNFWPG-UHFFFAOYSA-N
- Sourire: CCc1c(C)c2cc3[nH]c(cc4nc(C(CCC(=O)OC)C4C)c4CC(=O)c5c(C)c(cc1n2)[nH]c45)c(C)c3C=C
Propriétés calculées
- Qualité précise: 548.27900
- Masse isotopique unique: 548.279
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 2
- Nombre de récepteurs de liaison hydrogène: 5
- Comptage des atomes lourds: 41
- Nombre de liaisons rotatives: 6
- Complexité: 1000
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 2
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 101A^2
- Le xlogp3: 3
Propriétés expérimentales
- Dense: 1.28
- Point d'ébullition: 924.1 °C at 760 mmHg
- Point d'éclair: 924.1 °C at 760 mmHg
- Indice de réfraction: 1.641
- Le PSA: 99.67000
- Le LogP: 4.22820
Methyl pyropheophorbide-a PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | MPPa-50mg |
Pyropheophorbide-a methyl ester |
6453-67-4 | ~95% | 50mg |
5183.0CNY | 2021-07-13 | |
MedChemExpress | HY-137473-25mg |
Methyl pyropheophorbide-a |
6453-67-4 | 98.17% | 25mg |
¥2800 | 2024-07-21 | |
TRC | P998865-50mg |
Pyropheophorbide A Methyl Ester |
6453-67-4 | 50mg |
$ 374.00 | 2023-09-06 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | MPPa-10mg |
Pyropheophorbide-a methyl ester |
6453-67-4 | ~95% | 10mg |
1357.0CNY | 2021-07-13 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA02698-25mg |
3-Phorbinepropanoicacid, 9-ethenyl-14-ethyl-4,8,13,18-tetramethyl-20-oxo-, methyl ester, (3S,4S)- |
6453-67-4 | ≥93% | 25mg |
¥4958.0 | 2024-07-19 | |
MedChemExpress | HY-137473-10mg |
Methyl pyropheophorbide-a |
6453-67-4 | 98.17% | 10mg |
¥1500 | 2024-07-21 | |
Frontier Specialty Chemicals | MPPa-50 mg |
Pyropheophorbide-a methyl ester |
6453-67-4 | 50mg |
$ 263.00 | 2022-11-04 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-264179-10 mg |
Pyropheophorbide-a methyl ester, |
6453-67-4 | 10mg |
¥918.00 | 2023-07-10 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-264179A-50 mg |
Pyropheophorbide-a methyl ester, |
6453-67-4 | 50mg |
¥4,828.00 | 2023-07-10 | ||
MedChemExpress | HY-137473-5mg |
Methyl pyropheophorbide-a |
6453-67-4 | 98.17% | 5mg |
¥900 | 2024-07-21 |
Methyl pyropheophorbide-a Littérature connexe
-
Jie Lv,Shuangling Wang,Cong Zhang,Yulong Lin,Yan Fu,Meng Li Analyst, 2020,145, 5032-5040
-
Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
-
Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
-
Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432
-
5. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787
6453-67-4 (Methyl pyropheophorbide-a) Produits connexes
- 24533-72-0(Pyropheophorbide-a)
- 15664-29-6(Pheophorbide A (>80%) (mixture of diastereomers))
- 2092767-03-6(2-Amino-6-bromo-4-methylbenzoic acid)
- 1156584-54-1(2-(3,4-Difluorophenyl)-1,3-thiazole-4-carboxylic acid)
- 374916-73-1(2-({1,5-dicyano-4-oxo-3-azaspiro5.5undec-1-en-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide)
- 2171766-95-1(2,2-dimethyl-10-(propan-2-yloxy)methyl-6-oxa-9-azaspiro4.5decane)
- 2228698-23-3(methyl 3-(2-fluoro-1-hydroxyethyl)thiophene-2-carboxylate)
- 2137624-41-8(3-Pyridinepropanoic acid, α,α-difluoro-6-methyl-)
- 1261653-52-4(3-Fluoro-2-methyl-4'-(trifluoromethoxy)biphenyl)
- 1396802-42-8(N'-{1-(furan-3-carbonyl)piperidin-4-ylmethyl}-N-(1,2-oxazol-3-yl)ethanediamide)
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:6453-67-4)Methyl pyropheophorbide-a

Pureté:99%/99%/99%
Quantité:100mg/50mg/25mg
Prix ($):848.0/484.0/277.0